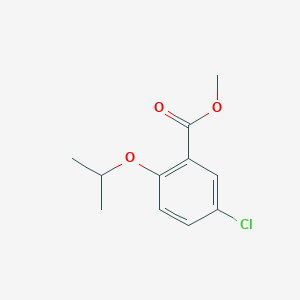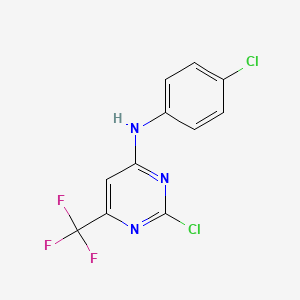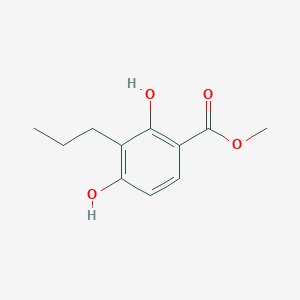
EINECS 254-859-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
EINECS 254-859-3 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a phenylmethylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 254-859-3 involves several steps. The starting materials typically include 3,5-dihydroxybenzaldehyde, phenylmethylamine, and theophylline. The synthetic route can be summarized as follows:
Condensation Reaction: 3,5-dihydroxybenzaldehyde reacts with phenylmethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Alkylation: The amine is then alkylated with a suitable alkylating agent to introduce the propyl group.
Coupling: The resulting compound is coupled with theophylline to form the final product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
EINECS 254-859-3 can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for organic synthesis.
Biology
In biology, the compound’s potential antioxidant properties, due to the presence of dihydroxyphenyl groups, can be explored for protecting cells from oxidative stress.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with various biological targets can be investigated for treating diseases such as cancer or neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of EINECS 254-859-3 involves its interaction with specific molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The purine core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxy-ethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
- 2-Amino-3-(3’-hydroxy-phenyl)-propanols
Uniqueness
Compared to similar compounds, EINECS 254-859-3 has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and purine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
40254-73-7 |
|---|---|
分子式 |
C25H28ClN5O5 |
分子量 |
514.0 g/mol |
IUPAC名 |
7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H |
InChIキー |
PZUVSJJEOLUMIN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)













